

Fidas-3 principle of operation for protein analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide to Flow-Induced Dispersion Analysis (FIDA) for Protein Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flow-Induced Dispersion Analysis (FIDA) is a first-principles, in-solution technology for the quantitative and qualitative analysis of proteins and their interactions.[1] This immobilization-free technique provides absolute measurements of protein size (hydrodynamic radius), binding affinity, concentration, and sample quality, even in complex biological matrices.[2] By measuring changes in the hydrodynamic radius of molecules in their native state, FIDA offers significant advantages over traditional surface-based methods like SPR and ELISA, including minimal assay development, low sample consumption, and the elimination of artifacts related to surface immobilization.[3] This guide details the core principles, experimental protocols, and data analysis workflows of the FIDA technology, providing a comprehensive resource for its application in research and drug development.

Core Principle of Operation

The FIDA technology is fundamentally based on the principles of Taylor Dispersion Analysis (TDA) and the Stokes-Einstein relation.[4] It precisely measures the hydrodynamic radius (R_h) of a target molecule or complex in solution.[5]

The process involves introducing a small, well-defined plug of a fluorescent "indicator" molecule into a narrow fused-silica capillary. A pressure-driven, non-turbulent (laminar) flow of a buffer, which may contain the "analyte" (the protein of interest), moves the indicator plug along the capillary towards a detector.[6]

Due to the parabolic velocity profile of laminar flow, molecules in the center of the capillary move faster than those near the walls. Simultaneously, molecules diffuse radially across this velocity gradient.[4] This interplay between convection and radial diffusion causes the initially sharp plug of the indicator to spread out or disperse. The resulting concentration profile, known as a Taylorgram, is recorded by a fluorescence detector.[6]

The degree of this dispersion is directly related to the diffusion coefficient (D) of the indicator molecules. Smaller molecules diffuse faster, sample the different flow velocities more rapidly, and thus produce a narrower Taylorgram. Larger molecules or complexes diffuse more slowly, resulting in a broader Taylorgram.[6]

The FIDA instrument's software analyzes the shape of the Taylorgram to calculate the diffusion coefficient (D). This value is then used in the Stokes-Einstein equation to determine the absolute hydrodynamic radius (R_h) of the indicator.[4]

Stokes-Einstein Equation: $R_h = (k_s * T) / (6 * \pi * \eta * D)$

- R_h : Hydrodynamic Radius
- k_s : Boltzmann constant
- T: Absolute temperature
- η : Dynamic viscosity of the medium
- D: Diffusion coefficient

When the indicator binds to the analyte protein, the resulting complex is larger and diffuses more slowly. FIDA measures this change in hydrodynamic radius to characterize the binding event.[5]

Figure 1: Logical relationship of the core principles underlying FIDA.

Key Applications in Protein Analysis

FIDA is a versatile platform capable of performing a wide range of analyses critical for protein research and drug development.

Application	Description	Key Parameters Obtained
Binding Affinity (K)	A titration experiment is performed where the concentration of the analyte is varied against a fixed concentration of the indicator. The change in the apparent R_h is measured and fitted to a binding model.[7]	Dissociation Constant (K), R_h of free indicator, R_h of the complex.
Protein Quantification	Measures the concentration of a target protein in a sample by observing the change in the apparent size of a selective, high-affinity indicator. This method is absolute and does not require a standard curve.	Absolute concentration of the analyte.
Kinetics (k/k)	By modulating the interaction times within the capillary, the association and dissociation rates of the binding partners can be determined.[8]	k (Association rate), k (Dissociation rate).
Sample Quality Control	A single, rapid measurement provides multiple parameters to assess the integrity and quality of a protein sample.[8] [9]	R_h , Aggregation, Polydispersity Index (PDI), Stickiness, Viscosity.
Complex Interactions	Characterizes the formation of multi-protein complexes, such as the ternary complexes essential in targeted protein degradation (PROTACs).[10]	Affinity and cooperativity of complex formation, stoichiometry.
Membrane Proteins	Enables analysis of challenging membrane proteins directly in detergent	Size, stability, and ligand binding of membrane proteins.

micelles without surface
immobilization, preserving their
native conformation.[11]

Experimental Protocols

A key advantage of FIDA is the simplicity of assay development. The general workflow involves selecting an appropriate indicator, preparing a sample titration series, and running the analysis on the Fida 1 or Fida Neo instrument.[10][11]

Indicator Selection and Preparation

The "indicator" is the molecule whose fluorescence is monitored. It must have an affinity for the analyte.[12]

- **Intrinsic Fluorescence:** If the analyte protein has sufficient intrinsic tryptophan fluorescence, it can be used as the indicator (label-free). This requires a detector for 280 nm excitation.[13]
- **Fluorescent Fusion Proteins:** Proteins can be expressed with a fluorescent tag (e.g., GFP). This is particularly useful for assays in complex media like cell lysates, as purification is not required.[14]
- **Covalent Labeling:** A purified protein or ligand can be chemically labeled with a compatible fluorophore.
- **Non-covalent Labeling:** A fluorescently labeled probe with affinity for a tag on the protein of interest (e.g., a fluorescently labeled anti-His antibody for a His-tagged protein) can be used. [14]

General Protocol for Binding Affinity (K) Determination

This protocol describes a typical titration experiment to determine the dissociation constant (K).

Materials:

- **Indicator:** Fluorescently labeled protein or ligand, held at a constant concentration (typically low nM).

- Analyte: Unlabeled protein of interest, prepared in a serial dilution (e.g., 12 points) covering a concentration range from ~0.1x to ~100x the expected K.
- Assay Buffer: A buffer system appropriate for the protein's stability and activity. FIDA is compatible with a wide range of buffers, detergents, and additives.[\[15\]](#)
- Fida Instrument (e.g., Fida 1): Equipped with the appropriate fluorescence detector.
- Consumables: Fused-silica capillary, vials, or 96-well plates.

Methodology - Premix Method: The premix method involves preparing each titration point in a separate vial before analysis. This is recommended for assays in complex matrices like cell lysate.[\[10\]](#)

- Prepare Analyte Dilution Series: Create a 2x concentrated serial dilution of the analyte in the assay buffer.
- Prepare Indicator Solution: Prepare a 2x concentrated solution of the indicator in the assay buffer.
- Mix Samples: In an autosampler vial or plate well, mix equal volumes of the 2x indicator solution and each of the 2x analyte dilutions. This creates a series of samples with a constant 1x indicator concentration and varying analyte concentrations. Include a "indicator only" control (mixed with assay buffer).
- Instrument Setup:
 - Install the appropriate capillary and detector.
 - Prime the system with the assay buffer.
 - Set the sample tray temperature (e.g., 5°C) and the capillary temperature (e.g., 25°C).[\[16\]](#)
- Run Analysis: Load the sample plate into the autosampler. Use the Fida software to define the sequence of injections. The instrument will automatically perform the following for each sample:
 - Fill the capillary with the sample solution.

- Inject a small plug (nL volume) of the same sample solution (this serves to create the defined indicator zone for dispersion analysis).
- Apply pressure to mobilize the plug to the detector.
- Record the fluorescence signal (Taylorgram).
- Data Analysis: The software automatically calculates the apparent R_h for each analyte concentration. These values are then plotted against the analyte concentration and fitted to a suitable binding model (e.g., 1:1 binding) to determine the K_d .[\[10\]](#)

Figure 2: Experimental workflow for a FIDA binding affinity assay using the premix method.

Data Presentation and Interpretation

A primary output of a FIDA binding experiment is a titration curve. The data can be summarized to provide key biophysical parameters.

Representative Quantitative Data

The following table represents typical data from a FIDA experiment analyzing the interaction between a fluorescently labeled antibody (Indicator) and its target antigen (Analyte).

Analyte Conc. (nM)	Apparent R_h (nm)	Std. Dev. (nm)
0 (Indicator Only)	5.1	0.04
0.1	5.4	0.05
0.3	6.0	0.06
1.0	7.2	0.05
3.0	8.5	0.07
10.0	9.3	0.06
30.0	9.7	0.08
100.0	9.8	0.07
300.0	9.8	0.09

Derived Parameters from Data Fitting:

- K: 1.5 nM
- R_h of Indicator: 5.1 nm
- R_h of Complex: 9.8 nm

Quality Control Parameters

For every measurement, the FIDA system provides a suite of quality control readouts, ensuring data transparency and reliability.[\[8\]](#)[\[15\]](#)

QC Parameter	Description
Size (R_h)	Absolute hydrodynamic radius.
Aggregation	Detects and quantifies the presence of aggregates in the sample.
Polydispersity Index (PDI)	Indicates the heterogeneity of the sample.
Stickiness	Measures non-specific interactions with the capillary wall.
Viscosity	Reports on the relative viscosity of the sample matrix.
Labeling Quality	Can reveal the percentage of free vs. conjugated fluorophore.
Sample Loss	Monitors for sample precipitation or adsorption during the run.
PDB Correlator	Compares the measured R_h to a theoretical value calculated from a PDB structure.

Conclusion

Flow-Induced Dispersion Analysis provides a powerful, in-solution approach to protein analysis that yields high-quality, quantitative data on molecular size, interactions, and sample integrity.

[1][2] Its ability to function in complex matrices with minimal sample consumption makes it an invaluable tool for modern protein science, from basic research to advanced biopharmaceutical development.[11][17] The first-principles nature of the measurement ensures accuracy and provides a level of data transparency that is critical for making confident decisions in drug discovery and development pipelines.[6]

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- To cite this document: BenchChem. [Fidas-3 principle of operation for protein analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104071#fidas-3-principle-of-operation-for-protein-analysis]

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